N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide
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Overview
Description
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group, a dioxidotetrahydrothiophenyl moiety, and a fluorobenzamide group, which collectively contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the dioxidotetrahydrothiophenyl moiety: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Benzylation: The dioxidotetrahydrothiophenyl intermediate is then reacted with benzyl chloride in the presence of a base like sodium hydroxide to form the benzylated product.
Amidation: Finally, the benzylated intermediate is coupled with 4-fluorobenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl moiety can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and fluorobenzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzyl and fluorobenzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as signal transduction pathways.
Inducing cellular responses: Leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide
- N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
Uniqueness
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide stands out due to the presence of the fluorobenzamide group, which imparts unique electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C18H18FNO3S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-benzyl-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C18H18FNO3S/c19-16-8-6-15(7-9-16)18(21)20(12-14-4-2-1-3-5-14)17-10-11-24(22,23)13-17/h1-9,17H,10-13H2 |
InChI Key |
HVBIHGTZJGTVJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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